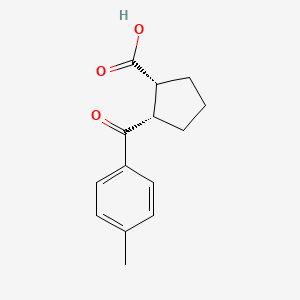

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Descripción

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-47-3) is a cyclopentane-based carboxylic acid derivative featuring a 4-methylbenzoyl substituent at the C2 position in a cis-configuration. Its IUPAC name is (1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid, and it is primarily used in industrial and scientific research applications .

Propiedades

IUPAC Name |

(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUABZLEGQFYQH-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641306 | |

| Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732253-47-3 | |

| Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Methoxy vs. Methyl Substituents

- cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-08-4): Substituent: A methoxy (-OCH₃) group replaces the methyl (-CH₃) at the para position of the benzoyl ring. Impact: The methoxy group is electron-donating, increasing solubility in polar solvents compared to the methyl group. Safety: Similar hazards to the methyl analog, including risks of irritation upon inhalation, skin contact, or ingestion .

Positional Isomerism

- cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-41-7):

Thiomethyl Substituents

- cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 1134326-38-7):

- Substituent: Thiomethyl (-SCH₃) replaces the methyl group.

- Impact: Sulfur’s larger atomic radius and lower electronegativity alter electronic and steric properties. Thiomethyl groups may enhance lipophilicity and influence binding in enzyme-active sites.

- Molecular Weight: 264.34 g/mol (vs. 246.28 g/mol for the methyl analog) .

- cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 1134527-05-1): Substituent: Thiomethyl at the ortho position.

Physicochemical Properties

| Compound (CAS) | Substituent | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| cis-2-(4-Methylbenzoyl) (732253-47-3) | 4-CH₃ | 246.28 | Not reported | Not reported |

| cis-3-(4-Methoxybenzoyl) (732252-30-1) | 4-OCH₃ | 248.27 | 451.1 ± 35.0 | 1.229 ± 0.06 |

| cis-2-(4-Thiomethylbenzoyl) (1134326-38-7) | 4-SCH₃ | 264.34 | Not reported | Not reported |

Actividad Biológica

Cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of approximately 232.28 g/mol. Its structure features a cyclopentane ring substituted with a carboxylic acid group and a 4-methylbenzoyl moiety, which contributes to its unique chemical properties and potential biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cis configuration , which influences its spatial arrangement and reactivity. The presence of both the carboxylic acid and ketone functional groups may contribute to interactions with biological targets.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₁₄H₁₆O₃ | 232.28 g/mol | Contains a cyclopentane ring with a 4-methylbenzoyl group |

Biological Activity

Research on the biological activity of this compound is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory , analgesic , or antimicrobial activities . The unique combination of functional groups in this compound may enhance its interaction with biological targets.

Potential Pharmacological Properties

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Effects : The structural components may influence pain pathways, potentially providing relief in pain models.

- Antimicrobial Activity : There is potential for activity against various pathogens, although specific studies on this compound are necessary to confirm such activities.

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoyl moiety can participate in binding interactions, modulating the activity of proteins involved in various biological pathways.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential effects:

- Study on Anti-inflammatory Properties : A study investigating similar cyclopentane derivatives found significant inhibition of COX enzymes, suggesting that this compound may exhibit similar anti-inflammatory effects.

- Analgesic Activity Exploration : Research on analogs indicated that compounds with similar structural motifs could effectively reduce pain responses in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.